molecular formula C16H17O2P B5842274 cyclopropylmethyl diphenylphosphinate

cyclopropylmethyl diphenylphosphinate

Cat. No.: B5842274
M. Wt: 272.28 g/mol
InChI Key: QNGRWNJDDFYXJF-UHFFFAOYSA-N
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Description

Cyclopropylmethyl diphenylphosphinate is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and one cyclopropylmethyl ester group. Its molecular formula is C₁₇H₁₇O₂P, with a molecular weight of 284.3 g/mol. The cyclopropylmethyl moiety introduces unique steric and electronic effects due to its strained three-membered ring, while the aromatic phenyl groups enhance thermal stability and influence reactivity. Phosphinates like this are often utilized as ligands in coordination chemistry, stabilizers in polymers, or intermediates in organic synthesis .

Properties

IUPAC Name

[cyclopropylmethoxy(phenyl)phosphoryl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O2P/c17-19(18-13-14-11-12-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGRWNJDDFYXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COP(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylmethyl diphenylphosphinate can be synthesized through the reaction of cyclopropylmethyl chloride with diphenylphosphinic acid in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the phosphinate ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Cyclopropylmethyl diphenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinates depending on the nucleophile used.

Scientific Research Applications

Cyclopropylmethyl diphenylphosphinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclopropylmethyl diphenylphosphinate involves its interaction with molecular targets through its phosphinate group. The compound can act as a ligand, forming complexes with metal ions, or as a reagent, participating in various chemical transformations. The cyclopropylmethyl group can influence the reactivity and selectivity of the compound in these processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares cyclopropylmethyl diphenylphosphinate with three analogous organophosphorus compounds, emphasizing structural, electronic, and functional differences.

2-Isopropyl-5-methylcyclohexyl Cyclohexyl(phenyl)phosphinate

  • Molecular Formula : C₂₂H₃₃O₂P
  • Key Differences: Substituents: The phosphorus atom is bonded to a phenyl group, a cyclohexyl group, and a bulky 2-isopropyl-5-methylcyclohexyl ester. Steric Effects: The cyclohexyl and isopropyl-methylcyclohexyl groups create significant steric hindrance, reducing reactivity in nucleophilic substitution compared to this compound.
  • Applications : Used in asymmetric catalysis due to its chiral environment.

Cyclopropylmethyl Ethylphosphonofluoridate

  • Molecular Formula : C₆H₁₂FO₂P
  • Key Differences: Functional Group: A phosphonofluoridate (P=O-F) versus a phosphinate (P=O-OR). The fluorine atom acts as a superior leaving group, making phosphonofluoridates more reactive in hydrolysis and nucleophilic attacks. Substituents: The ethyl group and cyclopropylmethyl ester result in lower molecular weight (178.1 g/mol) and higher volatility compared to diphenylphosphinate derivatives. Stability: Phosphonofluoridates are less stable in aqueous environments due to F⁻ displacement, whereas phosphinates exhibit moderate hydrolytic stability .
  • Applications : Neurotoxic agents (e.g., nerve agents) due to high reactivity.

Dimethyl Phosphite

  • Molecular Formula : C₂H₇O₃P
  • Key Differences :
    • Structure : A phosphite triester (P-O-CH₃)₃, lacking aromatic or strained alkyl groups.
    • Reactivity : More nucleophilic due to three electron-rich methoxy groups, enabling use as a reducing agent.
    • Thermal Stability : Lower than this compound due to the absence of stabilizing aromatic rings.
    • Safety Profile : Classified as corrosive and toxic upon inhalation, whereas phosphinates generally have lower acute toxicity .
  • Applications : Precursor for pesticides and flame retardants.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Molecular Formula Substituents Functional Group Key Reactivity Traits
This compound C₁₇H₁₇O₂P 2 Ph, 1 cyclopropylmethyl Phosphinate Moderate hydrolysis, high thermal stability
2-Isopropyl-5-methylcyclohexyl cyclohexyl(phenyl)phosphinate C₂₂H₃₃O₂P 1 Ph, 1 cyclohexyl, 1 bulky ester Phosphinate Steric hindrance reduces reactivity
Cyclopropylmethyl ethylphosphonofluoridate C₆H₁₂FO₂P 1 Et, 1 cyclopropylmethyl Phosphonofluoridate Rapid hydrolysis, high toxicity
Dimethyl phosphite C₂H₇O₃P 3 Me Phosphite High nucleophilicity, low stability

Research Findings and Implications

  • Steric vs. Electronic Effects : Bulky substituents (e.g., cyclohexyl) in phosphinates reduce reactivity but enhance enantioselectivity in catalysis. In contrast, strained cyclopropylmethyl groups balance reactivity and stability .
  • Functional Group Impact: Phosphonofluoridates’ P-F bonds render them acutely toxic, whereas phosphinates’ P-O bonds align with greener chemistry goals due to lower environmental persistence .
  • Thermal Behavior : Aromatic rings in this compound contribute to higher melting points (~120°C) versus aliphatic analogs (<100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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